(R)-tropic acid

Pharmaceutical Quality Control European Pharmacopoeia Compliance Atropine Impurity Profiling

Procure (R)-tropic acid as Atropine EP Impurity C for stereochemical purity profiling. Generic substitution with racemic mixtures is pharmacopoeially prohibited — only the enantiopure R-form meets ICH Q3A impurity qualification. This chiral reference standard resolves racemization-derived impurities via validated chiral HPLC methods (Chiralcel OD, LOD 0.025 μg). Serves as the stereodefined precursor for (R)-hyoscyamine and analgesic tropane alkaloid derivatives. Solvent-switch diastereomeric resolution and CAL-B enzymatic kinetic resolution deliver >98% ee. Essential for QC laboratories requiring EP-compliant identity, assay, and chiral purity testing of atropine raw materials.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 17126-67-9
Cat. No. B095787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tropic acid
CAS17126-67-9
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)C(=O)O
InChIInChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
InChIKeyJACRWUWPXAESPB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.12 M

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tropic Acid (CAS 17126-67-9): Chiral Monocarboxylic Acid and Atropine EP Impurity C


(R)-Tropic acid (CAS 17126-67-9), also known as (R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid with the molecular formula C9H10O3 and molecular weight 166.18 g/mol [1]. It is the R-enantiomer of tropic acid and exists as an enantiomeric pair with (S)-tropic acid . Pharmacopoeially, this compound is designated as Atropine EP Impurity C, serving as a critical stereochemical marker for the purity profiling of atropine raw materials in compliance with European Pharmacopoeia specifications [1]. The compound occurs as a white to light brown solid with a melting point >120 °C (dec.) and requires storage at 2–8 °C .

Why (R)-Tropic Acid Cannot Be Interchanged with Racemic or (S)-Enantiomer Analogs


Generic substitution of (R)-tropic acid with racemic tropic acid or its (S)-enantiomer is pharmacopoeially and functionally prohibited. Under European Pharmacopoeia monographs for atropine, (R)-tropic acid is specified as Atropine EP Impurity C, a stereochemical impurity that must be individually identified and quantified; substitution with a racemic mixture would mask the true impurity profile and violate ICH Q3A guidelines on impurity qualification [1]. Furthermore, the enantiomers of tropic acid produce distinct biological activities when incorporated into tropane alkaloid derivatives: (S)-hyoscyamine is a potent muscarinic antagonist, whereas its antipode (R)-hyoscyamine exhibits high analgesic activity [2]. The compound also racemises under alkaline conditions [3], making the procurement of enantiopure material essential for maintaining stereochemical fidelity in downstream synthesis.

Quantitative Differentiation Evidence for (R)-Tropic Acid Against Closest Analogs


Pharmacopoeial Identity: Atropine EP Impurity C Requirement vs. Generic Tropic Acid

(R)-Tropic acid is formally designated as Atropine EP Impurity C under European Pharmacopoeia specifications, establishing a regulatory requirement for its specific identification and quantification that generic (racemic) tropic acid cannot fulfill [1]. HPLC methods validated for compendial purity control of solanaceous alkaloids enable detection of tropic acid as a hydrolytic degradation impurity at levels as low as 0.05 μg (equivalent to 0.1% relative to the parent drug) with a quantitation range of 0.05–5.0 μg [2]. The limit of detection for this method is 0.025 μg [2]. This level of analytical sensitivity is specified for tropic acid impurity monitoring but does not inherently distinguish between enantiomers unless a chiral chromatographic system (Chiralcel OD) is employed [2].

Pharmaceutical Quality Control European Pharmacopoeia Compliance Atropine Impurity Profiling

Solvent-Induced Chirality Switching Enables Access to (R)-Tropic Acid Without Resolving Agent Change

The optical resolution of racemic tropic acid via diastereomeric salt formation with (1R,2S)-2-amino-1,2-diphenylethanol exhibits solvent-dependent chirality switching: recrystallization from i-PrOH or EtOH selectively deposits the (S)-tropic acid salt, whereas 1,4-dioxane or water-enriched alcohol solutions deposit the (R)-tropic acid salt [1]. This dual switching enables access to both enantiomers from a single resolving agent by merely changing the crystallization solvent, with resolution efficiency up to 0.68 for the (S)-TA·(−)-ADPE salt [1]. In contrast, chlorine-substituted analogs demonstrate position-dependent behavior: 2-chlorotropic acid exhibits solvent-induced chirality switching, while 3-chloro and 4-chloro derivatives do not [2]. The resolution of tropic acid is more challenging than that of mandelic acid due to the flexible methylene group, yet the solvent-switching approach overcomes this limitation [1].

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Enzymatic Kinetic Resolution: CAL-B Produces (R)-Tropic Acid with >98% ee vs. Lipase PS at 87–94% ee

Two distinct enzymatic approaches have been reported for producing (R)-tropic acid derivatives with differing enantiomeric excess values. Using Candida antarctica lipase B (CAL-B) catalyzed kinetic resolution of tropic acid butyl ester, (R)-tropic acid lactone was obtained in >98% ee and high yield, with the complementary (R)-tropic acid synthesized at 90% ee [1]. In comparison, lipase PS (Pseudomonas cepacia) kinetic resolution of tropic acid ethyl ester yields (R)-(+)-tropic acid ethyl ester at 87–94% ee [2]. The CAL-B method targets functionalization of the carboxylate rather than the primary alcohol group, representing a distinct catalytic strategy [1]. A third approach using a novel amidase polypeptide enables (R)-selective hydrolysis of racemic tropic acid amide, though quantitative ee data are not reported [3].

Enzymatic Kinetic Resolution Candida antarctica Lipase B Chiral Building Block Synthesis

Absolute Configuration Determination: (R)-Tropic Acid Serves as Stereochemical Reference for Atropine Impurity Analysis

(R)-Tropic acid is employed as a stereochemical reference standard for confirming the absolute configuration of atropine impurities. Its identification and quantification in atropine raw materials rely on chiral HPLC techniques employing columns such as Chiralcel OD, coupled with mass spectrometry for configuration confirmation and molecular mass verification [1]. The European Pharmacopoeia requires monitoring of (R)-tropic acid as EP Impurity C due to its potential origin from racemization or degradation of atropine [1]. In contrast, generic tropic acid analytical methods using non-chiral C18 columns can detect total tropic acid content (LOD 0.025 μg) but cannot distinguish between the (R)- and (S)-enantiomers unless chiral stationary phases are employed [2].

Absolute Configuration Chiral HPLC Stereochemical Purity

Patented Synthesis Routes: (R)-Selective Amidase Enables Asymmetric Hydrolysis vs. Traditional Resolution Methods

A patented method (Kaneka Corporation, US Patent Application 2014/0335575) discloses a novel polypeptide having activity to (R)-selectively hydrolyze a racemic tropic acid amide, providing an asymmetric route to optically active (R)-tropic acid [1]. This approach differs fundamentally from prior methods including: (1) luciferase-based optical resolution, (2) CAL-B catalyzed resolution of tropic acid butyl ester, and (3) Klebsiella oxytoca esterase resolution of tropic acid esters [1]. The patent explicitly notes that prior to this invention, no method existed for obtaining optically active tropic acid by asymmetric hydrolysis of a racemic tropic acid amide [1]. The amidase approach offers an alternative enzymatic pathway that targets the amide bond rather than ester hydrolysis or primary alcohol acylation.

Biocatalysis Amidase Enzyme Asymmetric Synthesis

High-Impact Application Scenarios for (R)-Tropic Acid (CAS 17126-67-9)


Atropine Pharmaceutical Quality Control and EP Impurity Profiling

Pharmaceutical manufacturers and contract testing laboratories use (R)-tropic acid as Atropine EP Impurity C reference standard for developing and validating chiral HPLC methods required under European Pharmacopoeia monographs. The compound enables detection and quantification of the R-enantiomer impurity that may arise from racemization or degradation of atropine raw materials. Validated HPLC methods achieve detection limits of 0.025 μg and quantitation of 0.05–5.0 μg of tropic acid [1], with chiral separation employing Chiralcel OD columns to specifically resolve the (R)-enantiomer [2].

Chiral Building Block for (R)-Hyoscyamine Analgesic Derivatives

(R)-Tropic acid serves as the stereochemically defined precursor for synthesizing (R)-hyoscyamine and related tropane alkaloid derivatives exhibiting analgesic activity, in contrast to (S)-hyoscyamine which functions as a muscarinic antagonist [1]. The compound's two functional groups (hydroxyl and carboxylic acid) permit further modification, enabling preparation of diverse derivatives from a single chiral building block [2]. This stereochemical distinction is pharmacologically meaningful: the antipodal (S)- and (R)-forms of hyoscyamine produce distinct biological activities [1].

Process Development for Solvent-Switching Chiral Resolution

Industrial process chemists utilize the solvent-induced chirality switching phenomenon to access both enantiomers of tropic acid from a single resolving agent. The diastereomeric salt formation method with (1R,2S)-(−)-2-amino-1,2-diphenylethanol enables deposition of (R)-tropic acid salt from 1,4-dioxane or water-enriched alcohols, while (S)-tropic acid salt crystallizes from EtOH or i-PrOH [1]. This approach eliminates the need to source the antipodal resolving agent when the target enantiomer forms the more-soluble salt in conventional resolutions [1].

Enzymatic Synthesis Using CAL-B for High-Enantiopurity Production

Biocatalysis research groups and fine chemical manufacturers employ Candida antarctica lipase B (CAL-B) catalyzed kinetic resolution for producing (R)-tropic acid derivatives at >98% enantiomeric excess. This method, which functionalizes the carboxylate rather than the primary alcohol group, outperforms lipase PS resolutions (87–94% ee) and provides a route to both enantiomers in high enantiopurity [1]. The availability of an (R)-selective amidase enzyme, as disclosed in Kaneka Corporation patent US 2014/0335575, offers an alternative asymmetric hydrolysis pathway for amide substrates [2].

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